molecular formula C16H10F2N4S B287257 3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287257
M. Wt: 328.3 g/mol
InChI Key: ZBHOUXOOEYUZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various biological processes. In

Scientific Research Applications

3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a wide range of applications in scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound is being investigated for its potential as a drug candidate. It has been found to have potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of research where this compound is being investigated is in the field of cancer research. It has been found to have potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in biological processes. For example, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a range of biochemical and physiological effects. It has been found to have potent inhibitory activity against various enzymes, which can lead to changes in biological processes. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for research on 3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is in the development of new drugs for the treatment of neurological disorders and cancer. This compound has been found to have potent activity against a range of enzymes and cancer cell lines, making it a promising candidate for drug development.
Another area of research is in the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound works at the molecular level.
Conclusion
In conclusion, 3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a valuable tool for investigating various biological processes. Its potent inhibitory activity against a range of enzymes and cancer cell lines makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl bromide, 3-fluoroaniline, and 1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or N-methyl-2-pyrrolidone. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

properties

Product Name

3-(4-Fluorobenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H10F2N4S

Molecular Weight

328.3 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10F2N4S/c17-12-6-4-10(5-7-12)8-14-19-20-16-22(14)21-15(23-16)11-2-1-3-13(18)9-11/h1-7,9H,8H2

InChI Key

ZBHOUXOOEYUZRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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